(E/Z)-Ensifentrine

描述

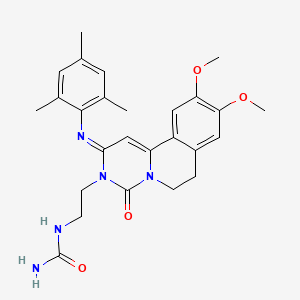

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBIBXVIYAXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183983 | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298680-25-8, 1884461-72-6 | |

| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RPL-554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensifentrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENSIFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E/Z)-Ensifentrine: A Technical Guide to its Mechanism of Action in Bronchial Tissue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ensifentrine is a first-in-class inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor that has demonstrated significant bronchodilator and anti-inflammatory effects in bronchial tissue. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Ensifentrine's unique dual-action profile offers a promising therapeutic advancement for the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by bronchoconstriction and inflammation.

Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes in the bronchial tissue: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in airway smooth muscle relaxation and the modulation of inflammatory responses.[3][4] By inhibiting both PDE3 and PDE4, ensifentrine leads to an accumulation of intracellular cAMP, resulting in a synergistic or additive effect on both bronchodilation and anti-inflammation.[1][5]

Signaling Pathway

The core mechanism of ensifentrine is initiated by its binding to and inhibition of PDE3 and PDE4. This leads to an increase in intracellular cAMP levels. In airway smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the sequestration of intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[3] In inflammatory cells, increased cAMP levels suppress the release of pro-inflammatory mediators, thus mitigating the inflammatory cascade.[6]

References

- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. veronapharma.com [veronapharma.com]

- 6. Reply to Gan et al., to Calzetta et al., and to Poor - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Activity of E and Z Ensifentrine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] It is known to exist as a mixture of (E) and (Z) geometric isomers. This technical guide provides a comprehensive overview of the publicly available data on the pharmacological activity of ensifentrine, with a focus on its stereochemical aspects. While direct comparative studies on the individual E and Z isomers are not extensively available in the public domain, this guide synthesizes the existing data on the isomeric mixture, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Ensifentrine is a novel therapeutic agent that combines both bronchodilator and anti-inflammatory properties in a single molecule.[4] Its primary mechanism of action is the inhibition of PDE3 and PDE4 enzymes.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[4] Inhibition of PDE4 in inflammatory cells also increases cAMP levels, leading to the suppression of pro-inflammatory mediator release.[1][4] The presence of E and Z isomers raises questions about the potential for stereospecific activity, where one isomer may contribute differently to the overall pharmacological profile than the other. This guide aims to collate the available information to shed light on this aspect.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibitory Activity of Ensifentrine (E/Z Mixture) on PDE3 and PDE4

| Target Enzyme | IC50 (nM) | Assay Method | Source |

| PDE3 | 0.4 | Purified human platelets | [1] |

| PDE4 | 1479 | Purified human neutrophils | [1] |

Note: The significant difference in potency between PDE3 and PDE4 inhibition is a key characteristic of ensifentrine.

There is currently no publicly available information regarding the activity of either the E or Z isomer of ensifentrine on Bromodomain and Extra-Terminal (BET) proteins.

Signaling Pathways

PDE Inhibition and cAMP-Mediated Signaling

Ensifentrine's dual inhibition of PDE3 and PDE4 leads to the accumulation of intracellular cAMP in both airway smooth muscle and inflammatory cells. This initiates a cascade of downstream signaling events that ultimately result in bronchodilation and anti-inflammatory effects.

References

- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veronapharma.com [veronapharma.com]

- 4. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-Ensifentrine: A Technical Whitepaper on a First-in-Class Dual Phosphodiesterase 3 and 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine, formerly known as RPL554, is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique mechanism of action confers both bronchodilator and non-steroidal anti-inflammatory properties, positioning it as a novel therapeutic agent for the management of obstructive airway diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). By targeting two key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway, ensifentrine addresses both the bronchoconstriction and inflammatory components characteristic of COPD. This technical guide provides a comprehensive overview of the core pharmacology, preclinical and clinical data, and the experimental methodologies used to characterize (E/Z)-ensifentrine.

Introduction: The Rationale for Dual PDE3 and PDE4 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] In the context of respiratory diseases, PDE3 and PDE4 are of particular interest.

-

PDE3 is predominantly expressed in airway smooth muscle cells and mediates bronchial tone by regulating cAMP and cGMP levels. Its inhibition leads to an accumulation of these cyclic nucleotides, resulting in smooth muscle relaxation and subsequent bronchodilation.[2][3]

-

PDE4 is primarily found in inflammatory cells, including neutrophils, eosinophils, and macrophages.[2] Inhibition of PDE4 elevates cAMP levels within these cells, which in turn suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[3][4]

By simultaneously inhibiting both PDE3 and PDE4, ensifentrine offers a synergistic or additive effect, leading to enhanced bronchodilation and anti-inflammatory activity compared to the inhibition of either enzyme alone.[1][5] This dual mechanism addresses the complex pathophysiology of diseases like COPD, which are characterized by both airflow limitation and chronic inflammation.[2][6]

Chemical and Physical Properties

Ensifentrine is a synthetic organic small molecule.

-

Chemical Name: N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea[7]

-

Molecular Formula: C₂₆H₃₁N₅O₄[7]

-

Molecular Weight: 477.56 g/mol [7]

-

CAS Number: 1884461-72-6[8]

-

Appearance: A sterile, yellow to pale yellow aqueous suspension for oral inhalation.[7]

Mechanism of Action

The primary mechanism of action of ensifentrine is the competitive and reversible inhibition of PDE3 and PDE4 enzymes.[9] This dual inhibition leads to an increase in intracellular concentrations of cAMP in key respiratory cells.

Signaling Pathways

The elevation of intracellular cAMP by ensifentrine triggers downstream signaling cascades that mediate its therapeutic effects.

-

Bronchodilation (PDE3 Inhibition): In airway smooth muscle cells, increased cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins that lead to smooth muscle relaxation and bronchodilation.[4]

-

Anti-inflammatory Effects (PDE4 Inhibition): In inflammatory cells, elevated cAMP levels activate PKA, which in turn inhibits the activation of pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the production and release of various pro-inflammatory cytokines and chemokines.[4]

-

Mucociliary Clearance: Ensifentrine has also been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which may improve mucociliary clearance by enhancing ciliary beat frequency.[4][6]

Caption: Dual signaling pathways of ensifentrine.

Quantitative Data

The following tables summarize the key quantitative data for ensifentrine from preclinical and clinical studies.

Table 1: In Vitro PDE Inhibition

| PDE Isoform | IC₅₀ (nM) | Assay Type | Source |

| PDE3 | 0.4 | - | [5] |

| PDE4 | 1479 | - | [5] |

| PDE3A | 0.25 | FP-cAMP | [9] |

| PDE3B | 0.29 | FP-cAMP | [9] |

| PDE4B2 | 290 | FP-cAMP | [9] |

| PDE4B2 | 110 | ³H-cAMP | [9] |

| PDE4D3 | 47 | ³H-cAMP | [9] |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | IC₅₀ (µM) | Cell Type | Stimulant | Source |

| TNF-α Release | 0.52 | Human Monocytes | Lipopolysaccharide (LPS) | [5] |

| Cell Proliferation | 0.46 | Human Mononuclear Cells | Phytohemagglutinin (PHA) | [5] |

Table 3: Clinical Efficacy in COPD (ENHANCE Trials)

| Parameter | ENHANCE-1 | ENHANCE-2 | Source |

| Change in FEV₁ AUC₀₋₁₂h at Week 12 | 87 mL (p < 0.001) | 94 mL (p < 0.001) | [10][11] |

| Reduction in Rate of Moderate/Severe Exacerbations over 24 Weeks | 36% (p = 0.050) | 43% (p = 0.009) | [10][11] |

| Increase in Time to First Exacerbation | HR: 0.62 (p = 0.038) | HR: 0.58 (p = 0.009) | [10][11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of ensifentrine.

In Vitro Phosphodiesterase Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of ensifentrine against various PDE isoforms.

General Protocol Outline:

-

Enzyme Source: Recombinant human PDE enzymes (PDE1-11) expressed in a baculoviral system.[12]

-

Assay Formats:

-

³H-cAMP Hydrolysis Assay:

-

Ensifentrine at a final concentration of 1 µM is incubated with the respective PDE enzyme and ³H-labeled cAMP as a substrate.[12]

-

The reaction is terminated, and the amount of hydrolyzed ³H-cAMP (³H-AMP) is quantified by scintillation counting.

-

Percent inhibition is calculated relative to a vehicle control.

-

-

Fluorescence Polarization (FP)-cAMP Assay:

-

A competitive immunoassay where ensifentrine competes with a fluorescently labeled cAMP analog for binding to a specific antibody.

-

The change in fluorescence polarization is measured to determine the concentration of unlabeled cAMP, which is inversely proportional to PDE activity.

-

-

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for in vitro PDE inhibition assays.

In Vivo Ovalbumin-Sensitized Guinea Pig Model

Objective: To evaluate the bronchoprotective and anti-inflammatory effects of ensifentrine in an animal model of allergic airway inflammation.

General Protocol Outline:

-

Sensitization: Male Dunkin-Hartley guinea pigs are sensitized to ovalbumin (OVA) through intraperitoneal or subcutaneous injections of OVA, often with an adjuvant like aluminum hydroxide.[9][10] The sensitization schedule may involve multiple injections over several days or weeks.[9]

-

Drug Administration: A specified period after sensitization, animals are exposed to an aerosolized solution of ensifentrine or vehicle control.[9]

-

Allergen Challenge: Following drug administration, the guinea pigs are challenged with an aerosol of OVA to induce an allergic airway response.[9]

-

Assessment of Bronchoconstriction: Airway resistance is measured before and after the OVA challenge to assess the bronchoprotective effects of ensifentrine.

-

Assessment of Inflammation: At a specified time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect airway fluid. The BAL fluid is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).[9]

Caption: Workflow of the ovalbumin-sensitized guinea pig model.

Cell-Based Anti-inflammatory Assays

Objective: To determine the effect of ensifentrine on the release of inflammatory mediators from human immune cells.

General Protocol Outline:

-

Cell Culture: Human monocytes are isolated from peripheral blood and cultured under standard conditions.

-

Stimulation: The cells are pre-incubated with various concentrations of ensifentrine or vehicle control before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

-

Measurement of Inflammatory Mediators: After a specified incubation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

-

Data Analysis: The inhibitory effect of ensifentrine on cytokine release is calculated, and an IC₅₀ value is determined.

ENHANCE Phase III Clinical Trials

Objective: To evaluate the efficacy and safety of nebulized ensifentrine for the maintenance treatment of moderate to severe COPD.

Study Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group trials (ENHANCE-1 and ENHANCE-2).[10][11][13]

Patient Population: Patients aged 40-80 years with moderate to severe symptomatic COPD.[10][11][13]

Intervention:

-

Ensifentrine 3 mg administered via a standard jet nebulizer twice daily.[4][10]

-

Placebo administered via a standard jet nebulizer twice daily.[4][10]

-

Patients were permitted to continue treatment with a long-acting muscarinic antagonist (LAMA) or a long-acting β₂-agonist (LABA).[10][11]

Primary Endpoint: Change from baseline in forced expiratory volume in 1 second (FEV₁) area under the curve from 0-12 hours (AUC₀₋₁₂h) at week 12.[10]

Secondary Endpoints:

-

Peak FEV₁ at week 12.

-

Trough FEV₁ at week 12.

-

Rate and risk of moderate or severe COPD exacerbations over 24 weeks.[10][11]

-

Changes in respiratory symptoms and health-related quality of life.[10]

Conclusion

This compound represents a significant advancement in the treatment of obstructive airway diseases, particularly COPD. Its novel dual inhibitory mechanism targeting both PDE3 and PDE4 allows for a combined bronchodilator and anti-inflammatory effect in a single molecule. Preclinical and clinical studies have consistently demonstrated its efficacy in improving lung function and reducing exacerbations, with a favorable safety profile. As a first-in-class therapeutic, ensifentrine offers a promising new option for patients with COPD and underscores the potential of dual PDE inhibition as a therapeutic strategy. Further research may explore its utility in other respiratory conditions such as asthma and cystic fibrosis.

References

- 1. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Item - Supplementary Material for: Anti-Inflammatory Activity of Ensifentrine, a Novel, Selective Dual Inhibitor of Phosphodiesterase (PDE)3 and PDE4 - Karger Publishers - Figshare [karger.figshare.com]

- 8. Bronchoalveolar lavage cell and mediator responses to hyperpnea-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomers of Ensifentrine: A Comparative Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that exhibits both bronchodilator and anti-inflammatory properties. As a chiral molecule, ensifentrine exists as two enantiomers: (S)-ensifentrine and (R)-ensifentrine. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel respiratory therapeutics.

Introduction

Ensifentrine is a promising therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma due to its dual mechanism of action. By inhibiting PDE3, ensifentrine promotes bronchodilation through the relaxation of airway smooth muscle. Its PDE4 inhibitory activity confers anti-inflammatory effects by modulating the function of various immune cells. The stereochemistry of a drug can significantly influence its pharmacological and pharmacokinetic properties. Therefore, a thorough understanding of the individual contributions of the (S)- and (R)-enantiomers of ensifentrine is critical for its optimal development and clinical application.

Pharmacodynamic Profile: A Tale of Two Enantiomers

The pharmacological effects of ensifentrine are primarily driven by the differential activities of its (S)- and (R)-enantiomers on PDE3 and PDE4 enzymes.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of action of ensifentrine is the inhibition of PDE3 and PDE4. The two enantiomers, (S)-ensifentrine and (R)-ensifentrine, exhibit distinct potencies against these enzymes. (S)-ensifentrine is a potent inhibitor of PDE4, while (R)-ensifentrine is a potent inhibitor of PDE3. This differential activity is the basis for the dual action of the racemic mixture.

| Enantiomer | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Selectivity (PDE3 vs PDE4) |

| (S)-ensifentrine | 1,800 | 1.1 | ~1636-fold for PDE4 |

| (R)-ensifentrine | 4.8 | 1,100 | ~229-fold for PDE3 |

Table 1: Comparative PDE inhibitory activity of ensifentrine enantiomers. Data compiled from in vitro studies using isolated human enzymes.

Bronchodilator Effects

The bronchodilator properties of ensifentrine are attributed to the inhibition of PDE3 in airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation. Consequently, the (R)-enantiomer is the primary driver of this effect.

In studies using isolated guinea pig tracheal rings, both enantiomers demonstrated the ability to relax pre-contracted airway smooth muscle. However, their potencies and the mechanisms involved differ. The (R)-enantiomer's effect is consistent with potent PDE3 inhibition, while the (S)-enantiomer's weaker bronchodilator effect is likely mediated by its PDE4 inhibitory activity.

| Enantiomer | EC50 for Relaxation of Guinea Pig Trachea (nM) |

| (S)-ensifentrine | ~1,000 |

| (R)-ensifentrine | ~100 |

Table 2: Comparative bronchodilator activity of ensifentrine enantiomers on pre-contracted guinea pig tracheal rings.

Anti-inflammatory Effects

The anti-inflammatory actions of ensifentrine are mediated by the inhibition of PDE4 in various inflammatory cells, such as neutrophils, eosinophils, and macrophages. This leads to a suppression of the release of pro-inflammatory mediators. The (S)-enantiomer, being the more potent PDE4 inhibitor, is the major contributor to the anti-inflammatory profile of ensifentrine.

In vitro studies have shown that (S)-ensifentrine is significantly more potent than (R)-ensifentrine at inhibiting the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

| Enantiomer | IC50 for Inhibition of TNF-α Release from human PBMCs (nM) |

| (S)-ensifentrine | 2.5 |

| (R)-ensifentrine | >10,000 |

Table 3: Comparative anti-inflammatory activity of ensifentrine enantiomers.

Signaling Pathways

The dual PDE3 and PDE4 inhibition by ensifentrine's enantiomers converges on the cAMP signaling pathway, but in different cell types to produce its therapeutic effects.

Caption: Mechanism of action of ensifentrine enantiomers in different cell types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological profile of ensifentrine's enantiomers.

PDE Inhibition Assay

This protocol outlines a typical fluorescence polarization-based assay to determine the IC50 values of compounds against PDE enzymes.

Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE3 or PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of (S)- and (R)-ensifentrine.

-

Enzyme Addition: Add the PDE enzyme solution to the wells of a microtiter plate.

-

Compound Addition: Add the serially diluted enantiomer solutions to the wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.

-

Enzymatic Reaction: Incubate the plate for a specific duration (e.g., 60 minutes) to allow the PDE enzyme to hydrolyze the cAMP substrate.

-

Detection: Stop the reaction and add a binding agent (e.g., a specific antibody) that binds to the unhydrolyzed fluorescent cAMP.

-

Signal Reading: Measure the fluorescence polarization of each well using a suitable plate reader. A higher polarization value indicates more unhydrolyzed substrate and thus greater enzyme inhibition.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Anti-inflammatory Assay

This protocol describes the measurement of TNF-α release from LPS-stimulated human PBMCs.

Caption: Workflow for measuring TNF-α release from LPS-stimulated PBMCs.

Methodology:

-

Cell Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: Resuspend the PBMCs in a suitable culture medium and plate them in a 96-well plate at a specific density.

-

Compound Treatment: Add serial dilutions of (S)- or (R)-ensifentrine to the wells and pre-incubate for a defined period (e.g., 30 minutes).

-

Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the release of TNF-α. Include unstimulated controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.

In Vitro Bronchodilator Assay

This protocol details the use of isolated guinea pig tracheal rings to assess bronchodilator activity.

Caption: Workflow for assessing bronchodilator activity using isolated tracheal rings.

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 2-3 mm in width.

-

Mounting: Mount the tracheal rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).

-

Contraction: Induce a stable contraction in the tracheal rings using a contractile agent such as histamine or methacholine.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of (S)- or (R)-ensifentrine to the organ bath.

-

Tension Recording: Record the changes in isometric tension using a force transducer. Relaxation is measured as the percentage reversal of the induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.

Conclusion

The pharmacological profile of ensifentrine is a composite of the distinct activities of its (S)- and (R)-enantiomers. (S)-ensifentrine is a potent and selective PDE4 inhibitor, driving the anti-inflammatory effects of the parent compound. Conversely, (R)-ensifentrine is a potent and selective PDE3 inhibitor, primarily responsible for the bronchodilator properties. This elegant stereochemical division of labor allows racemic ensifentrine to function as a balanced dual PDE3/PDE4 inhibitor. A comprehensive understanding of these individual enantiomeric profiles is paramount for the rational design of future clinical trials and the development of next-generation respiratory therapeutics.

Downstream Signaling Pathways Affected by Ensifentrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine (Ohtuvayre™, RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes, recently approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its unique mechanism of action, combining both bronchodilatory and anti-inflammatory effects within a single molecule, represents a significant advancement in the management of obstructive lung diseases.[3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by ensifentrine, supported by quantitative data, detailed experimental methodologies, and visual representations of the core molecular interactions.

Core Mechanism of Action: Dual Inhibition of PDE3 and PDE4

Ensifentrine's primary mechanism of action is the selective inhibition of PDE3 and PDE4.[5] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and, in the case of PDE3, cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting their activity, ensifentrine leads to an accumulation of intracellular cAMP and cGMP in key lung cells, including airway smooth muscle cells, inflammatory cells, and epithelial cells.[3][7] This accumulation of second messengers triggers a cascade of downstream signaling events that culminate in the therapeutic effects of the drug.[8]

The dual inhibition of both PDE3 and PDE4 is believed to produce additive or even synergistic effects compared to the inhibition of either enzyme alone, leading to enhanced bronchodilation and a more potent anti-inflammatory response.[2][7]

Key Downstream Signaling Pathways

The elevation of intracellular cAMP by ensifentrine activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.

Protein Kinase A (PKA) Pathway

Increased cAMP levels lead to the activation of PKA, a key enzyme that phosphorylates numerous substrate proteins, thereby modulating their activity.[8] In the context of ensifentrine's action, PKA activation plays a crucial role in both bronchodilation and the suppression of inflammation.

-

In Airway Smooth Muscle Cells: PKA activation contributes to the relaxation of airway smooth muscle, leading to bronchodilation.[8][9]

-

In Inflammatory Cells: PKA activation interferes with pro-inflammatory signaling cascades, suppressing the activation of inflammatory cells and reducing the release of cytokines.[8]

Exchange Protein directly Activated by cAMP (Epac) Pathway

While the PKA pathway is a major route for cAMP signaling, the Epac pathway represents an alternative, PKA-independent mechanism. Though less detailed in the context of ensifentrine in the provided search results, Epac activation by cAMP is known to influence various cellular processes, including cell adhesion, and could contribute to the overall therapeutic effect of the drug.

Cellular Effects and Downstream Consequences

The activation of the PKA and Epac pathways by ensifentrine translates into significant physiological effects in different lung cell types.

Bronchodilation in Airway Smooth Muscle

The inhibition of PDE3 in airway smooth muscle cells is the primary driver of ensifentrine's bronchodilatory effect.[4][8] Increased cAMP and cGMP levels lead to the activation of PKA, which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[6][9] This leads to a widening of the airways and improved airflow.[7]

Anti-inflammatory Effects in Immune and Epithelial Cells

Ensifentrine's anti-inflammatory properties are predominantly mediated by the inhibition of PDE4 in inflammatory cells such as neutrophils, eosinophils, macrophages, and lymphocytes, as well as in epithelial cells.[3][8] The resulting increase in intracellular cAMP suppresses the inflammatory response through several mechanisms:

-

Inhibition of Inflammatory Cell Activation and Recruitment: Ensifentrine inhibits the activation of inflammatory cells and their infiltration into the lungs.[2]

-

Reduction of Pro-inflammatory Mediator Release: The drug suppresses the release of various pro-inflammatory cytokines and chemokines.[1][4] For instance, in vitro studies have shown that ensifentrine reduces the production of monocyte chemoattractant protein-1 and granulocyte-macrophage colony-stimulating factor (GM-CSF) in bronchial epithelial cells.[10] It has also been shown to prevent the upregulation of VCAM-1 and ICAM-1 and reduce the release of IL-6 and IL-8 in lung endothelial cells.[1]

-

Modulation of Gene Transcription: The downstream effects of cAMP signaling can ultimately lead to changes in the transcription of genes involved in the inflammatory response.

Enhanced Mucociliary Clearance

Ensifentrine has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel in epithelial cells.[5][8] This activation, likely mediated by the increase in cAMP, improves mucociliary clearance by increasing the hydration of the airway surface liquid and increasing ciliary beat frequency.[2][8] This effect is beneficial in conditions characterized by mucus hypersecretion.

Quantitative Data

The following tables summarize key quantitative data related to the activity of ensifentrine.

| Enzyme/Subtype | IC50 (nM) | Assay Type | Reference |

| PDE3 | - | 3H-cAMP Assay | [11] |

| PDE4 | - | 3H-cAMP Assay | [11] |

| PDE4B2 | 110 | 3H-cAMP Assay | [11] |

| PDE4D3 | 47 | 3H-cAMP Assay | [11] |

| PDE10 | - (75% inhibition at 1µM) | 3H-cAMP Assay | [11] |

| Table 1: In Vitro PDE Inhibitory Activity of Ensifentrine. |

| Inflammatory Cell Type | Reduction in Absolute Count (Ensifentrine vs. Placebo Ratio) | Confidence Interval (95%) | Experimental Condition | Reference |

| Neutrophils | 0.60 | 0.44–0.81 | Sputum of healthy individuals 6h post-LPS challenge | [2] |

| Eosinophils | 0.54 | 0.39–0.75 | Sputum of healthy individuals 6h post-LPS challenge | [2] |

| Macrophages | 0.73 | 0.54–0.99 | Sputum of healthy individuals 6h post-LPS challenge | [2] |

| Lymphocytes | 0.34 | 0.19–0.60 | Sputum of healthy individuals 6h post-LPS challenge | [2] |

| Table 2: In Vivo Anti-inflammatory Effects of Ensifentrine. |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of ensifentrine.

PDE Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of ensifentrine against various PDE enzymes.

General Protocol (based on 3H-cAMP Scintillation Proximity Assay):

-

Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the PDE enzyme, a known concentration of ensifentrine (or vehicle control), and a reaction buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-cAMP.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the hydrolysis of [3H]-cAMP to [3H]-AMP.

-

Termination and Detection: Scintillation proximity assay (SPA) beads coated with a scintillant that binds to [3H]-AMP are added to the wells. The proximity of the radiolabeled AMP to the bead results in the emission of light, which is quantified using a microplate scintillation counter.

-

Data Analysis: The percentage of inhibition at each ensifentrine concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of ensifentrine on intracellular cAMP accumulation in target cells.

General Protocol (based on Homogeneous Time-Resolved Fluorescence - HTRF):

-

Cell Culture: Target cells (e.g., primary human bronchial epithelial cells, airway smooth muscle cells) are cultured in microplates.

-

Cell Treatment: Cells are treated with various concentrations of ensifentrine or a vehicle control for a defined period.

-

Cell Lysis and Detection: A lysis buffer containing two HTRF reagents is added to the wells: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Competitive Binding: In the absence of intracellular cAMP, the donor and acceptor antibodies are in close proximity, leading to a high FRET signal. Intracellular cAMP produced by the cells competes with the cAMP-d2 for binding to the antibodies, causing a decrease in the FRET signal.

-

Signal Measurement: The fluorescence is read at two different wavelengths (for the donor and acceptor) using a compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of intracellular cAMP based on a standard curve.

Protein Kinase A (PKA) Activity Assay

Objective: To assess the activation of PKA in response to ensifentrine treatment.

General Protocol (based on a ProFluor® PKA Assay):

-

Cell Lysate Preparation: Target cells are treated with ensifentrine and then lysed to release intracellular proteins, including PKA.

-

Kinase Reaction: The cell lysate is incubated with a specific PKA peptide substrate and ATP in a microplate well.

-

Protease Treatment: After the kinase reaction, a protease solution is added. The protease specifically cleaves the non-phosphorylated PKA substrate.

-

Fluorescence Measurement: The phosphorylated substrate is protected from cleavage and can be detected by measuring fluorescence. The intensity of the fluorescent signal is directly proportional to PKA activity.

-

Data Analysis: PKA activity in ensifentrine-treated cells is compared to that in control-treated cells.

Cytokine Release Assay

Objective: To measure the effect of ensifentrine on the release of pro-inflammatory cytokines from immune or epithelial cells.

General Protocol (based on Enzyme-Linked Immunosorbent Assay - ELISA):

-

Cell Culture and Stimulation: Cells (e.g., peripheral blood mononuclear cells, bronchial epithelial cells) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of ensifentrine.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for the cytokine of interest is used.

-

The collected supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, resulting in a colorimetric reaction.

-

-

Signal Measurement: The absorbance of the color product is measured using a microplate reader.

-

Data Analysis: The concentration of the cytokine in the supernatant is determined by comparison to a standard curve.

Airway Smooth Muscle Relaxation Assay

Objective: To evaluate the direct relaxant effect of ensifentrine on pre-contracted airway smooth muscle.

General Protocol (using isolated tracheal rings):

-

Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction: The tracheal rings are pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable muscle tone.

-

Ensifentrine Treatment: Cumulative concentrations of ensifentrine are added to the organ bath.

-

Measurement of Relaxation: The isometric tension of the tracheal rings is continuously recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tone.

-

Data Analysis: Concentration-response curves are constructed, and parameters such as the maximal relaxation (Emax) and the concentration producing 50% of the maximal effect (EC50) are calculated.

Visualizations of Signaling Pathways and Workflows

Ensifentrine's Core Signaling Pathway

References

- 1. Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohtuvayrehcp.com [ohtuvayrehcp.com]

- 4. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The Phosphodiesterase Inhibitor Ensifentrine Reduces Production of Proinflammatory Mediators in Well Differentiated Bronchial Epithelial Cells by Inhibiting PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

The Dual Phosphodiesterase Inhibitor Ensifentrine: A Technical Overview of its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensifentrine (formerly RPL554) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes.[1][2] This unique mechanism of action confers both bronchodilatory and anti-inflammatory effects, making it a promising therapeutic agent for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth analysis of the binding affinity of ensifentrine to PDE isozymes, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways.

Binding Affinity of Ensifentrine to PDE Isozymes

The inhibitory potency of ensifentrine has been characterized against a panel of PDE isozymes, demonstrating a selective dual inhibition of PDE3 and PDE4. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined using various in vitro assays.

Quantitative Data Summary

The following table summarizes the reported IC50 values for ensifentrine against different PDE isozymes and their subtypes. This data highlights the compound's high affinity for PDE3 and a significant, though less potent, affinity for PDE4.

| PDE Isozyme | Subtype | IC50 (nM) | Assay Method | Reference |

| PDE3 | - | 0.4 | - | [3] |

| PDE3A | 0.25 | FP-cAMP Assay | [4] | |

| PDE3B | 0.29 | FP-cAMP Assay | [4] | |

| PDE4 | - | 1479 | - | [3] |

| PDE4B2 | 110 | ³H-cAMP Assay | [4] | |

| PDE4B2 | 290 | FP-cAMP Assay | [4] | |

| PDE4D3 | 47 | ³H-cAMP Assay | [4] | |

| PDE10 | - | - | Limited Activity (75% inhibition at 1µM) | [4] |

Note: A significant difference in affinity is observed, with ensifentrine being approximately 3,440 to 3,700 times more potent for PDE3 than for PDE4.[3]

Experimental Protocols

The determination of ensifentrine's binding affinity relies on robust in vitro enzymatic assays. The two primary methods cited in the literature are the ³H-cAMP Radioassay and the Fluorescence Polarization (FP) Assay.

³H-cAMP Phosphodiesterase Radioassay

This assay measures the enzymatic activity of PDEs by quantifying the hydrolysis of radiolabeled cyclic adenosine monophosphate (cAMP).

Principle:

The ³H-cAMP radioassay quantifies the activity of phosphodiesterase (PDE) enzymes by measuring the conversion of radiolabeled [³H]-cAMP to [³H]-5'-AMP. The resulting [³H]-5'-AMP is then dephosphorylated to [³H]-adenosine by a snake venom nucleotidase. The positively charged [³H]-adenosine is separated from the negatively charged [³H]-cAMP using an anion exchange resin. The amount of radioactivity in the supernatant, corresponding to the amount of [³H]-adenosine produced, is then measured by liquid scintillation counting and is directly proportional to the PDE activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Buffer A) containing all necessary components except the substrate.

-

Enzyme and Inhibitor Incubation: In individual reaction tubes, add the purified recombinant PDE enzyme and varying concentrations of ensifentrine. For control reactions, add the vehicle (e.g., DMSO) instead of the inhibitor.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution containing ³H-cAMP to each tube.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling at 100°C for 2 minutes).

-

Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture to convert the ³H-5'-AMP product to ³H-adenosine.

-

Separation of Product: Add an anion-exchange resin slurry (e.g., Dowex) to each tube to bind the unreacted, negatively charged ³H-cAMP.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant, containing the ³H-adenosine, to a scintillation vial with a scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a liquid scintillation counter. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the ensifentrine concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Assay

This high-throughput assay measures the change in the polarization of fluorescently labeled cAMP upon enzymatic cleavage by PDEs.

Principle:

The Fluorescence Polarization (FP) assay for PDE activity is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution. A small, fluorescently labeled substrate (e.g., FAM-cAMP) tumbles rapidly, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to a linear monophosphate, this product can be captured by a larger binding agent (e.g., a specific antibody or a metal-based nanoparticle). The resulting larger complex tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization. The magnitude of this change is directly proportional to the amount of hydrolyzed substrate and thus to the PDE activity.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, a solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP), the purified recombinant PDE enzyme, and the binding agent.

-

Reaction Setup: In a microplate, add the PDE enzyme and varying concentrations of ensifentrine.

-

Reaction Initiation: Add the fluorescent cAMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

-

Signal Development: Add the binding agent to all wells. The binding agent will selectively bind to the hydrolyzed fluorescent product.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.

-

Data Analysis: The IC50 values are determined by plotting the change in fluorescence polarization against the logarithm of the ensifentrine concentration and fitting the data to a four-parameter logistic equation.[5]

Signaling Pathways

Ensifentrine's dual inhibition of PDE3 and PDE4 leads to an increase in intracellular cAMP levels in airway smooth muscle and inflammatory cells, respectively. This accumulation of cAMP triggers distinct downstream signaling cascades that result in the drug's therapeutic effects.

PDE3 Inhibition and Bronchodilation in Airway Smooth Muscle

In airway smooth muscle cells, the inhibition of PDE3 by ensifentrine leads to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[6][7]

References

- 1. Dual Inhibition of Phosphodiesterase 3 and 4 Enzymes by Ensifentrine Protects against MRSA-Induced Lung Endothelial and Epithelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ensifentrine | PDE | TargetMol [targetmol.com]

- 4. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 6. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Bronchodilator and Anti-Inflammatory Effects of Ensifentrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine (RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, demonstrating both significant bronchodilator and anti-inflammatory effects in vivo.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, ensifentrine offers a novel, bifunctional approach to treating obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2][3][4] This technical guide provides an in-depth overview of the in vivo evidence supporting ensifentrine's dual activity, detailing the experimental protocols used in key preclinical and clinical studies, presenting quantitative data in a structured format, and illustrating the core mechanistic pathways.

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine's unique therapeutic profile stems from its ability to inhibit two key intracellular enzymes.[2][3]

-

PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 metabolizes cAMP. Inhibition of PDE3 leads to cAMP accumulation, activation of Protein Kinase A (PKA), and subsequent smooth muscle relaxation, resulting in potent bronchodilation.[2][3]

-

PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes.[3][5] By inhibiting PDE4, ensifentrine increases intracellular cAMP in these cells, which suppresses the release of pro-inflammatory mediators and reduces inflammatory cell recruitment and activation.[2]

This dual mechanism results in both immediate improvement in airflow and a reduction in the underlying inflammation that drives disease progression.[6]

Signaling Pathway of Ensifentrine

In Vivo Bronchodilator Effects

Clinical trials have consistently demonstrated ensifentrine's efficacy as a potent and rapid-acting bronchodilator in patients with moderate to severe COPD.

Quantitative Data: Clinical Studies

The following tables summarize key lung function improvements observed in major clinical trials.

Table 1: Improvement in FEV₁ in COPD Patients (ENHANCE-1 & ENHANCE-2 Trials)

| Parameter | ENHANCE-1 | ENHANCE-2 |

|---|---|---|

| Treatment | Ensifentrine 3 mg BID | Ensifentrine 3 mg BID |

| N | 760 | 789 |

| Primary Endpoint | Average FEV₁ AUC 0-12h at Week 12 | Average FEV₁ AUC 0-12h at Week 12 |

| Improvement vs. Placebo | 87 mL (p < 0.001) | 94 mL (p < 0.001) |

| Peak FEV₁ Improvement | ~147 mL | ~147 mL |

| Trough FEV₁ Improvement | 35 mL (p < 0.05) | 49 mL (p < 0.05) |

Source: Anzueto et al., ENHANCE Trials. FEV₁: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve; BID: Twice Daily.

Table 2: Reduction in COPD Exacerbation Rate (ENHANCE-1 & ENHANCE-2 Trials)

| Parameter | ENHANCE-1 | ENHANCE-2 |

|---|---|---|

| Treatment Duration | 24 Weeks | 24 Weeks |

| Rate Ratio vs. Placebo | 0.64 (p = 0.050) | 0.57 (p = 0.009) |

| Risk Reduction | 36% | 43% |

| Time to First Exacerbation (HR) | 0.62 (p = 0.038) | 0.58 (p = 0.009) |

Source: Anzueto et al., ENHANCE Trials. HR: Hazard Ratio.

Experimental Protocols: Clinical Trials

The Phase III ENHANCE trials were pivotal in establishing the clinical efficacy and safety of ensifentrine.

-

Study Design: The ENHANCE-1 and ENHANCE-2 trials were replicate, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Patient Population: Enrolled patients were aged 40-80 years with a diagnosis of moderate to severe symptomatic COPD. A significant portion of patients were on concomitant long-acting muscarinic antagonist (LAMA) or long-acting β₂-agonist (LABA) therapy.

-

Intervention: Patients were randomized to receive either nebulized ensifentrine (3 mg) or a matching placebo, administered twice daily for 24 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in average FEV₁ area under the curve from 0 to 12 hours post-dose at week 12.

-

Secondary Endpoints: Key secondary endpoints included peak and trough FEV₁, daily respiratory symptoms as measured by the Evaluating Respiratory Symptoms (E-RS) scale, quality of life via the St. George's Respiratory Questionnaire (SGRQ), and the rate of moderate-to-severe COPD exacerbations over the 24-week treatment period.

In Vivo Anti-Inflammatory Effects

Ensifentrine has demonstrated robust anti-inflammatory activity in both preclinical animal models and human challenge studies, consistent with its PDE4 inhibitory mechanism.[7]

Quantitative Data: Human LPS Challenge & Preclinical Models

Table 3: Reduction in Sputum Inflammatory Cells in Healthy Volunteers (LPS Challenge Model)

| Cell Type | Treatment (Ensifentrine 1.5 mg OD for 6 days) | Outcome |

|---|---|---|

| Neutrophils | Inhaled Lipopolysaccharide (LPS) Challenge | 40% reduction in absolute count vs. placebo |

| Macrophages | Inhaled Lipopolysaccharide (LPS) Challenge | 27% reduction in absolute count vs. placebo |

| Eosinophils | Inhaled Lipopolysaccharide (LPS) Challenge | 44% reduction in absolute count vs. placebo |

| Lymphocytes | Inhaled Lipopolysaccharide (LPS) Challenge | 67% reduction in absolute count vs. placebo |

Source: Franciosi et al. Data reflects measurements taken 6 hours post-LPS challenge.[3][8]

Table 4: Anti-Inflammatory Effects in Ovalbumin (OVA)-Sensitized Guinea Pigs

| Model | Treatment (Nebulized Ensifentrine) | Endpoint | Result |

|---|---|---|---|

| Allergic Inflammation | 10 mg/kg (Oral) | Eosinophil Recruitment (BALF) | Significant Inhibition |

| Allergic Inflammation | 25% in lactose (Inhaled) | Eosinophil Recruitment (Airways) | Significant Inhibition |

| Allergic Inflammation | 0.3 mg/mL (Nebulized) | Total Inflammatory Cells (BALF) | Significant Attenuation |

| Airway Edema | 2.5% in lactose (Inhaled) | Histamine-induced Plasma Protein Extravasation | Significant Inhibition |

Source: Boswell-Smith et al., Cazzola et al. BALF: Bronchoalveolar Lavage Fluid.

Experimental Protocols: Key Methodologies

This model is used to induce a controlled, transient neutrophilic airway inflammation that mimics aspects of COPD exacerbations.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Subjects: Healthy, non-smoking volunteers.

-

Protocol:

-

Dosing: Subjects received nebulized ensifentrine (0.018 mg/kg, approx. 1.5 mg) or placebo once daily for 6 consecutive days.

-

LPS Challenge: One hour after the final dose on Day 6, subjects inhaled a single dose of LPS to induce airway inflammation.

-

Sputum Induction: 6 hours post-LPS challenge, sputum was induced using nebulized hypertonic saline.

-

Analysis: Sputum samples were processed to obtain total and differential inflammatory cell counts (neutrophils, macrophages, eosinophils, lymphocytes).

-

-

Primary Outcome: Change in the total and differential cell counts in induced sputum.

This is a widely used model of allergic airway inflammation.

Experimental Workflow: Guinea Pig Allergic Inflammation Model

-

Protocol:

-

Sensitization: Male Dunkin-Hartley guinea pigs were actively sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), typically with an aluminum hydroxide adjuvant, on multiple days (e.g., Day 1 and Day 15).[9]

-

Drug Administration: Prior to the challenge (e.g., 1.5 hours before), animals were treated with inhaled (nebulized or dry powder) ensifentrine or a vehicle control.[10]

-

Allergen Challenge: Conscious animals were exposed to an aerosol of OVA (e.g., 1% solution for 20 minutes) to induce an inflammatory response.[9]

-

Bronchoalveolar Lavage (BAL): At a specified time post-challenge (e.g., 6 or 24 hours), animals were anesthetized, and a BAL was performed by instilling and retrieving saline via a tracheal cannula.

-

Cellular Analysis: The BAL fluid was centrifuged, and the cell pellet was used for total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.[11]

-

This model assesses the ability of a drug to reduce airway microvascular leakage, a key component of airway edema and inflammation.

-

Protocol:

-

Anesthesia: Guinea pigs were anesthetized.

-

Tracer Injection: A tracer molecule, such as Evans Blue dye or 125I-labelled fibrinogen, was injected intravenously.[12][13] This tracer binds to plasma albumin and is used to quantify leakage.

-

Drug Administration: Ensifentrine (as a dry powder inhalation) or vehicle was administered prior to the challenge.[10]

-

Histamine Challenge: Histamine was administered (e.g., intravenously or via inhalation) to induce microvascular leakage in the airways.

-

Quantification: After a set time, the animals were euthanized, and the airways (trachea, bronchi) were dissected. The amount of tracer that extravasated into the tissue was quantified, either by spectrophotometric measurement of extracted Evans Blue dye or by gamma counting for the radiolabeled tracer.

-

Conclusion

The comprehensive in vivo data from both well-controlled clinical trials and established preclinical models provide strong evidence for the dual therapeutic action of ensifentrine. Its ability to act as both a potent bronchodilator and a broad-spectrum anti-inflammatory agent in the lungs positions it as a significant and novel therapeutic option for patients with COPD and potentially other inflammatory airway diseases. The data consistently demonstrate clinically meaningful improvements in lung function, a reduction in disease exacerbations, and a direct impact on the inflammatory cells central to the pathophysiology of obstructive lung disease.

References

- 1. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]

- 3. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ovalbumin aerosol challenge in actively sensitized guinea pigs: relationship between airway microvascular leakage and airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ensifentrine Plus a Long-Acting Muscarinic Antagonist in COPD: A Trifunctional Dual Bronchodilation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reply to Gan et al., to Calzetta et al., and to Poor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of Eotaxin Generation and Its Relationship to Eosinophil Accumulation in Allergic Airways Disease: Analysis in a Guinea Pig Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NK2 receptors mediate plasma extravasation in guinea-pig lower airways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of maturation on histamine-induced airflow obstruction and airway microvascular leakage in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Crystallization Studies of (E/Z)-Ensifentrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensifentrine, a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and PDE4 inhibitor, is a promising therapeutic agent for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the initial crystallization studies of (E/Z)-Ensifentrine, focusing on its various polymorphic forms and the experimental protocols for their preparation. The guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers and drug development professionals in understanding and utilizing this novel molecule.

Introduction to Ensifentrine and its Polymorphism

Ensifentrine, chemically known as 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, exhibits both bronchodilatory and anti-inflammatory activities through its dual inhibition of PDE3 and PDE4.[1][2] The phenomenon of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of significant interest in the pharmaceutical industry as different polymorphs can have distinct physicochemical properties.

Initial studies have revealed that Ensifentrine exists in several polymorphic forms, both as a free base and as a salt. For the free base, three polymorphs, designated as Form I, Form II, and Form III, have been identified.[1][2] More recently, a new crystalline form, termed Form A, has also been described. Furthermore, the ethane-1,2-disulfonate salt of Ensifentrine has been shown to exist in at least three polymorphic forms: ES1, ES2, and ES3.[3]

Quantitative Data: Powder X-Ray Diffraction (PXRD) Data

The various polymorphic forms of Ensifentrine and its ethane-1,2-disulfonate salt are primarily characterized by their unique PXRD patterns. The following tables summarize the characteristic 2-theta (2θ) values for each form.

Table 1: Characteristic PXRD Peaks (2θ) for Ensifentrine Free Base Polymorphs

| Form I[1] | Form II[1] | Form III[1] | Form A |

| 6.4° | 7.6° | 5.6° | 5.7° |

| 10.2° | 8.9° | 6.4° | 7.2° |

| 15.4° | 13.5° | 9.7° | 20.0° |

| 21.2° | 17.8° | 14.2° | |

| 22.8° | 19.5° | 16.3° | |

| 24.5° | 23.5° | 21.3° | |

| 26.1° | 25.1° | 36.4° | |

| 29.1° | 39.5° | ||

| 31.5° |

Table 2: Characteristic PXRD Peaks (2θ) for Ensifentrine Ethane-1,2-Disulfonate Salt Polymorphs

| Form ES1[3][4] | Form ES2[3] | Form ES3[3][4] |

| 8.6° | 14.4° | 4.6° |

| 9.2° | 19.0° | 9.2° |

| 10.4° | 19.7° | 11.9° |

| 14.4° | 26.1° | 13.8° |

| 15.8° | 31.1° | 15.8° |

| 19.6° | 18.5° | |

| 21.5° | 22.3° | |

| 26.0° | 23.3° | |

| 31.0° | 23.9° |

Experimental Protocols for Crystallization

The generation of different polymorphic forms of Ensifentrine is highly dependent on the crystallization conditions. The following are detailed methodologies for the preparation of the key polymorphs.

Preparation of Ensifentrine Free Base Polymorphs

3.1.1. Form I (Parent Form) Form I is considered the parent form and can be obtained through various standard crystallization techniques. The specific solvent and conditions for obtaining Form I as the starting material are not detailed in the provided search results, but it is the initial form from which Forms II and III are generated.

3.1.2. Form II and Form III via Reactive Crystallization Reactive crystallization is a key method for producing Forms II and III from Form I.[1][2]

-

Materials: Ensifentrine Form I, formic acid, deionized water, ethyl acetate.

-

Protocol for Form II:

-

Protocol for Form III:

3.1.3. Interconversion of Polymorphs

-

Reverse Transformation to Form I: Forms II and III can be converted back to Form I through gradual evaporation using different solvents.[1][2]

-

Thermal Conversion of Form II to Form I: Variable-temperature PXRD experiments have shown that Form II converts to Form I at a temperature of 204 °C.[1][2] Form III remains unchanged under these conditions.[1][2]

Preparation of Ensifentrine Ethane-1,2-Disulfonate Salt Polymorphs

3.2.1. General Considerations The preparation of the salt polymorphs often involves the use of a multi-solvent system and controlled temperature conditions.

3.2.2. Protocol for Form ES2 A specific process for the preparation of Form ES2 has been outlined and involves the use of an anti-solvent.[3]

-

Materials: Ensifentrine, ethane-1,2-disulfonic acid, dimethyl acetamide (DMAc), ethanol, water, methyl tert-butyl ether (MTBE).

-

Protocol:

-

Prepare a solution of Ensifentrine ethane-1,2-disulfonate in a mixture of DMAc and ethanol.

-

Heat the solution to a temperature in the range of 40°C to 100°C.[3]

-

Initiate crystallization by adding a mixture of water and MTBE to the heated solution. MTBE acts as an anti-solvent.[3]

-

Optionally, a further amount of MTBE can be added to enhance crystallization.[3]

-

The resulting crystalline Form ES2 can then be isolated by filtration.[3]

-

Drying of the isolated solid can be performed at a temperature of about 20°C to 60°C.[3]

-

Visualization of Pathways and Workflows

Signaling Pathway of Ensifentrine

Ensifentrine's therapeutic effects stem from its dual inhibition of PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of cellular responses.

References

- 1. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. WO2023076205A1 - Solid state forms of ensifentrine and process for preparation thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

pharmacokinetic and pharmacodynamic properties of ensifentrine

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Ensifentrine

Introduction

Ensifentrine (formerly RPL554) is a first-in-class, inhaled, selective dual inhibitor of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] Developed for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD), it uniquely combines bronchodilator and non-steroidal anti-inflammatory actions in a single molecule.[4][5][6] By targeting key intracellular signaling pathways in airway smooth muscle and inflammatory cells, ensifentrine addresses both the airflow limitation and the underlying inflammation characteristic of COPD.[7][8] This document provides a comprehensive technical overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.

Pharmacodynamics

The pharmacodynamic effects of ensifentrine are a direct result of its dual inhibitory action on PDE3 and PDE4, leading to bronchodilation, anti-inflammatory effects, and improved mucociliary clearance.[1][7]

Mechanism of Action

PDEs are enzymes that degrade cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Ensifentrine's therapeutic effects stem from its ability to prevent this degradation in key lung cells.[4][7]

-

PDE3 Inhibition : Primarily located in airway smooth muscle cells, PDE3 regulates both cAMP and cGMP.[3][8] Its inhibition by ensifentrine leads to an accumulation of these nucleotides, promoting smooth muscle relaxation and subsequent bronchodilation.[5][7]

-

PDE4 Inhibition : PDE4 is the predominant PDE isoform in various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[9] By inhibiting PDE4, ensifentrine increases intracellular cAMP levels in these cells, which suppresses the release of pro-inflammatory mediators and dampens the inflammatory response.[7][8]

-

CFTR Activation : Ensifentrine has also been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel in bronchial epithelial cells.[1][2] This action increases ciliary beat frequency, potentially enhancing mucociliary clearance and reducing mucus viscosity.[1][7][9]

The dual inhibition of both PDE3 and PDE4 may produce additive or synergistic effects on both bronchodilation and anti-inflammatory activity.[1][3]

References

- 1. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. What diseases does Ensifentrine treat? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. veronapharma.com [veronapharma.com]

- 7. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 8. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ensifentrine - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of (E/Z)-Ensifentrine Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract